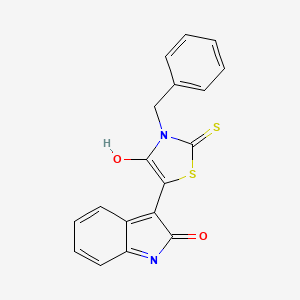![molecular formula C17H26N6O3S B10922328 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide](/img/structure/B10922328.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes two pyrazole rings and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 1,5-dimethyl-1H-pyrazol-4-amine with a sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with a piperidinecarboxamide derivative to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole rings.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds such as:
1-[(3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: This compound has a similar sulfonyl-pyrazole structure but differs in the piperazine moiety.
3,5-DIMETHYL-1H-PYRAZOL-4-YL DERIVATIVES: These compounds share the pyrazole core but have different substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C17H26N6O3S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-(1,3,5-trimethylpyrazol-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H26N6O3S/c1-11-16(13(3)22(5)20-11)19-17(24)14-7-6-8-23(10-14)27(25,26)15-9-18-21(4)12(15)2/h9,14H,6-8,10H2,1-5H3,(H,19,24) |
InChI Key |
SCUJZJCKWAKZPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(N(N=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyclopentyl-5-methyl-1H-pyrazol-3-yl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922246.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B10922251.png)
![(2Z)-2-{[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]imino}-3-(3-methoxypropyl)-1,3-thiazolidin-4-one](/img/structure/B10922253.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10922254.png)

![1-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10922265.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide](/img/structure/B10922274.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10922289.png)
![3-{[(2E)-3-{5-bromo-2-[(naphthalen-1-ylcarbonyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B10922297.png)

![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922317.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922323.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B10922334.png)
![N-(4-ethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10922341.png)
